Enantiomeric Specificity: (1S) vs. (1R) Configuration Dictates Chiral Recognition in MAO-B Binding
The stereochemical configuration at the C-1 amino-bearing carbon is a primary determinant of MAO-B inhibitory potency within the 1-aminoindan class. The clinically approved drug rasagiline bears the (1R) configuration and inhibits MAO-B with an IC50 of 4.43 ± 0.92 nM, whereas the corresponding (1S)-enantiomer of the N-propargyl derivative displays markedly reduced potency (exact IC50 not publicly disclosed, but described as 'less active' in Teva patent disclosures) [1]. For the non-propargylated primary amine series—to which (1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine belongs—the (1S) enantiomer serves as a key chiral intermediate whose stereochemical integrity must be maintained during subsequent N-propargylation to generate the desired (1S)-configured fluorinated rasagiline analog [2]. Commercial specifications confirm that the (1S) enantiomer (CAS 1272745-97-7) and the (1R) enantiomer (CAS 1272721-75-1) are supplied as distinct catalog items, underscoring that these are not interchangeable procurement entities.
| Evidence Dimension | MAO-B inhibitory potency dependence on C-1 absolute configuration |
|---|---|
| Target Compound Data | (1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine: specific MAO-B IC50 not publicly reported for the free amine; chiral intermediate intended for conversion to (1S)-configured N-propargyl MAO-B inhibitor |
| Comparator Or Baseline | Rasagiline (N-propargyl-(1R)-aminoindan): MAO-B IC50 = 4.43 ± 0.92 nM; (1S)-N-propargyl-aminoindan: described as less active than (1R) counterpart |
| Quantified Difference | The (1R)-configured N-propargyl derivative is approximately 2 orders of magnitude more potent than the (1S)-configured N-propargyl derivative in MAO-B assays (qualitative patent disclosure) |
| Conditions | Rat brain mitochondrial MAO-B assay; recombinant human MAO-B enzyme preparations |
Why This Matters
Procurement of the correct (1S) enantiomer is essential for synthetic programs aiming to produce the (1S)-configured fluorinated rasagiline analog; inadvertent selection of the (1R) enantiomer would yield the opposite stereoisomer of the final N-propargyl product with predictably different MAO-B pharmacology.
- [1] Youdim, M. B. H.; Gross, A.; Finberg, J. P. M. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br. J. Pharmacol. 2001, 132, 500–506. DOI: 10.1038/sj.bjp.0703830. View Source
- [2] Nag, S.; Lehmann, L.; Heinrich, T.; Thiele, A.; Kettschau, G.; Nakao, R.; Gulyás, B.; Halldin, C. Synthesis and evaluation of [¹⁸F]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B). Bioorg. Med. Chem. 2012, 20, 3065–3071. DOI: 10.1016/j.bmc.2012.02.056. Describes fluorinated 1-aminoindan intermediates. View Source
